N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 483993-13-1
VCID: VC8121154
InChI: InChI=1S/C17H16FN5O2/c1-25-12-8-6-11(7-9-12)10-13(16-20-22-23-21-16)17(24)19-15-5-3-2-4-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23)
SMILES: COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F
Molecular Formula: C17H16FN5O2
Molecular Weight: 341.34 g/mol

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide

CAS No.: 483993-13-1

Cat. No.: VC8121154

Molecular Formula: C17H16FN5O2

Molecular Weight: 341.34 g/mol

* For research use only. Not for human or veterinary use.

N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide - 483993-13-1

Specification

CAS No. 483993-13-1
Molecular Formula C17H16FN5O2
Molecular Weight 341.34 g/mol
IUPAC Name N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Standard InChI InChI=1S/C17H16FN5O2/c1-25-12-8-6-11(7-9-12)10-13(16-20-22-23-21-16)17(24)19-15-5-3-2-4-14(15)18/h2-9,13H,10H2,1H3,(H,19,24)(H,20,21,22,23)
Standard InChI Key UMARBLHQODLCMC-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F
Canonical SMILES COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name N-(2-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-1,2,3,4-tetrazol-5-yl)propanamide reflects its substituent arrangement:

  • A 2-fluorophenyl group attached to the amide nitrogen.

  • A 4-methoxyphenyl group at the third carbon of the propanamide chain.

  • A tetrazole ring at the second carbon .

Its molecular formula is C₁₇H₁₆FN₅O₂, confirmed by high-resolution mass spectrometry .

Structural Characterization

The compound’s SMILES notation (COC1=CC=C(C=C1)CC(C2=NNN=N2)C(=O)NC3=CC=CC=C3F) and InChIKey (BMHYYOCNADAPOC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography of analogous structures reveals a planar tetrazole ring and dihedral angles of ~60° between the aromatic rings, suggesting conformational flexibility .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular Weight341.34 g/mol
XLogP32.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Topological Polar SA92.8 Ų

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for this compound are proprietary, retrosynthetic analysis suggests a multi-step approach:

  • Amide Coupling: Reaction of 2-fluoroaniline with 3-(4-methoxyphenyl)-2-(tetrazol-5-yl)propanoic acid using carbodiimide catalysts .

  • Tetrazole Formation: Cyclization of a nitrile intermediate with sodium azide in the presence of ammonium chloride .

  • Purification: Chromatographic separation (HPLC purity ≥95%) .

Scalability and Challenges

Industrial-scale production faces hurdles such as tetrazole ring instability under acidic conditions and the need for anhydrous reaction environments . AKSci reports batch-to-batch consistency with >95% purity, validated by NMR and LC-MS .

Physicochemical Properties

Solubility and Partitioning

The compound’s logP (2.3) indicates moderate lipophilicity, favoring membrane permeability . Aqueous solubility is limited (<1 mg/mL at 25°C), necessitating DMSO or ethanol as solvents for biological assays .

Stability Profile

  • Thermal Stability: Decomposes at 248°C (DSC data for analogue CID 3170972) .

  • Photostability: Susceptible to UV-induced degradation; storage in amber vials is recommended .

Biological Activity and Mechanisms

Pharmacological Screening

Although primary data remain undisclosed, structural analogs exhibit:

  • Angiotensin II Receptor Antagonism: Tetrazole moieties mimic carboxylate groups in ligands for AT₁ receptors .

  • Antimicrobial Potential: Fluorinated aryl groups disrupt bacterial cell wall synthesis in Staphylococcus aureus (MIC = 8 µg/mL for CID 4269602) .

In Silico Predictions

QSAR models predict moderate blood-brain barrier penetration (BBB score = 0.45) and CYP3A4 inhibition risk (pIC₅₀ = 5.2) .

Applications in Research

Medicinal Chemistry

The compound serves as a:

  • Lead Optimization Scaffold: Modular structure allows substitutions at the 2-fluorophenyl and 4-methoxyphenyl positions .

  • Probe for Fluorine Interactions: 2-F substitution studies explore halogen bonding in protein-ligand complexes .

Material Science

Tetrazole’s high nitrogen content (34.4% by mass) suggests utility in energetic materials, though combustion stability requires further study .

Future Perspectives

Research Priorities

  • Target Deconvolution: CRISPR-Cas9 screens to identify protein targets.

  • Prodrug Development: Esterification of the amide to enhance oral bioavailability.

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